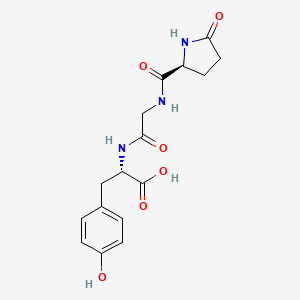
5-Oxo-L-prolylglycyl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-L-prolylglycyl-L-tyrosine is a chemical compound with the molecular formula C16H19N3O6 . It is composed of 16 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms . The compound contains various functional groups, including carboxylic acid, secondary amides, and hydroxyl groups . It is known for its unique structure, which includes both five-membered and six-membered rings .
Vorbereitungsmethoden
The synthesis of 5-Oxo-L-prolylglycyl-L-tyrosine involves several steps, starting with the preparation of 5-oxo-L-proline . This intermediate can be synthesized through the oxidation of L-proline using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions . The resulting 5-oxo-L-proline is then coupled with glycine and L-tyrosine using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the final product .
Industrial production methods for this compound typically involve large-scale peptide synthesis techniques, which may include solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .
Analyse Chemischer Reaktionen
5-Oxo-L-prolylglycyl-L-tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Oxo-L-prolylglycyl-L-tyrosine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry . In biology, the compound is studied for its potential role in metabolic pathways and as a precursor to bioactive peptides . In medicine, it is investigated for its potential therapeutic effects, including its ability to modulate enzyme activity and its role in disease pathways . Additionally, the compound has industrial applications in the production of pharmaceuticals and as a reagent in chemical synthesis .
Wirkmechanismus
The mechanism of action of 5-Oxo-L-prolylglycyl-L-tyrosine involves its interaction with specific molecular targets and pathways . The compound is known to act as a substrate for certain enzymes, leading to the formation of bioactive peptides that can modulate various biological processes . These peptides may interact with receptors, enzymes, or other proteins to exert their effects . The specific pathways involved depend on the context in which the compound is used and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
5-Oxo-L-prolylglycyl-L-tyrosine can be compared to other similar compounds, such as pyroglutamylglycine and pyroglutamylvaline . These compounds share structural similarities, including the presence of 5-oxo-L-proline as a common functional group . this compound is unique in its combination of glycine and L-tyrosine residues, which confer distinct chemical and biological properties . The presence of the aromatic tyrosine residue, in particular, may influence the compound’s reactivity and interactions with biological targets .
Eigenschaften
CAS-Nummer |
65757-09-7 |
|---|---|
Molekularformel |
C16H19N3O6 |
Molekulargewicht |
349.34 g/mol |
IUPAC-Name |
(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C16H19N3O6/c20-10-3-1-9(2-4-10)7-12(16(24)25)19-14(22)8-17-15(23)11-5-6-13(21)18-11/h1-4,11-12,20H,5-8H2,(H,17,23)(H,18,21)(H,19,22)(H,24,25)/t11-,12-/m0/s1 |
InChI-Schlüssel |
CZNHSHCAPZFDAF-RYUDHWBXSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
Kanonische SMILES |
C1CC(=O)NC1C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


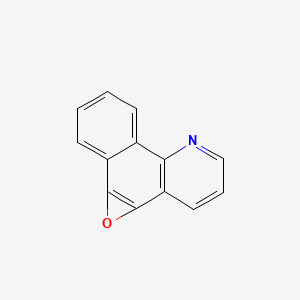
![Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14486503.png)
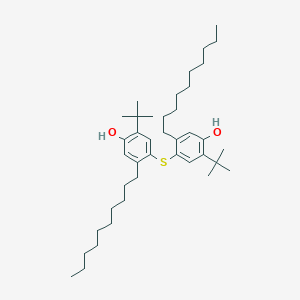
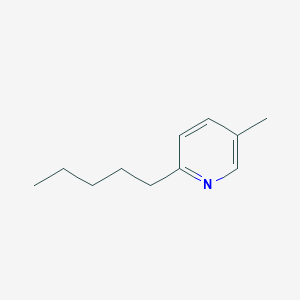
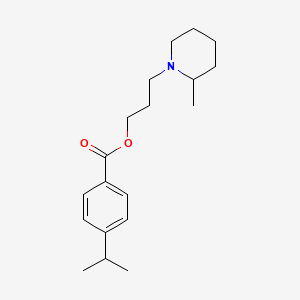
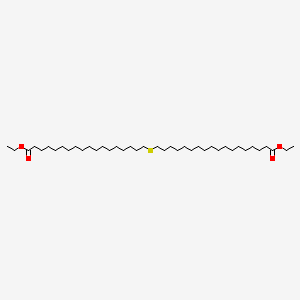

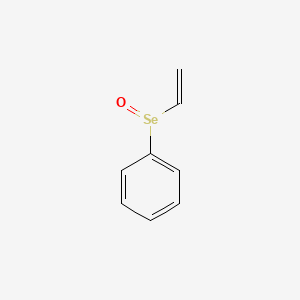
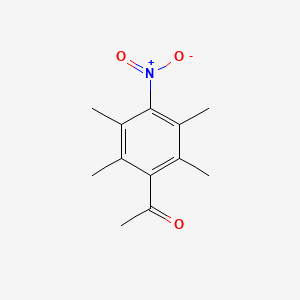
![2-[2-(tert-Butylperoxy)propan-2-yl]phenol](/img/structure/B14486577.png)
![3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14486580.png)
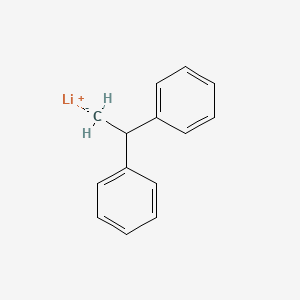

![Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14486593.png)
